molecular formula C22H26F3N3OS B2623072 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1421583-51-8

2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2623072
CAS No.: 1421583-51-8
M. Wt: 437.53
InChI Key: HKVLGUZYHHEJAG-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is an organic compound characterized by its complex structure. This compound integrates phenyl, quinazoline, and acetamide functional groups, offering unique chemical properties valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation:

    • Start with 4-(isopropylthio)benzene as the base reactant.

    • Introduce acetyl chloride to form 2-(4-(isopropylthio)phenyl)acetamide through acetylation.

  • Quinazoline Ring Formation:

    • Synthesize 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline separately.

    • Couple this with 2-(4-(isopropylthio)phenyl)acetamide using a suitable coupling reagent like EDCI in the presence of a base such as TEA to obtain the final product.

Industrial Production Methods

Industrial scale-up typically involves multi-step organic synthesis under controlled conditions, ensuring purity and yield through:

  • Controlled Reaction Temperature: Maintained low to avoid unwanted by-products.

  • Efficient Catalysts and Solvents: Use of specific catalysts to accelerate the reaction and select solvents to dissolve reactants efficiently.

  • Column Chromatography: To purify the product at each stage.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The phenyl and isopropylthio groups can undergo oxidation forming sulfoxides or sulfones.

  • Reduction: The nitro groups can be reduced to amines.

  • Substitution: Halogenation and alkylation at specific positions on the phenyl and quinazoline rings.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like PCC or m-CPBA.

  • Reduction: Employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: Utilizing halogen sources like bromine (Br₂) and alkylating agents like alkyl halides under UV light or heat.

Major Products Formed

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Ligand Development: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology

  • Enzyme Inhibition: Serves as an inhibitor for specific enzymes, aiding in the study of enzyme kinetics and mechanisms.

Medicine

  • Pharmaceutical Development: Potential use in drug discovery for designing therapeutic agents targeting specific molecular pathways.

Industry

  • Material Science: Utilized in developing new materials with unique chemical properties for industrial applications.

Mechanism of Action

The compound primarily exerts its effects through the inhibition of specific enzymes or by binding to receptors involved in various biological pathways. The molecular structure allows it to fit into active sites or interact with molecular targets, disrupting normal biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

  • 2-(4-(propylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Unique Aspects

  • Isopropylthio Group: The isopropylthio group provides unique steric hindrance, influencing the compound’s reactivity and binding characteristics.

  • Trifluoromethyl Group: The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially increasing its efficacy in biological systems.

This compound, 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide, represents a fascinating subject of study with diverse applications across various scientific fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3OS/c1-14(2)30-16-9-7-15(8-10-16)13-20(29)26-12-11-19-27-18-6-4-3-5-17(18)21(28-19)22(23,24)25/h7-10,14H,3-6,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVLGUZYHHEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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